molecular formula C6H5FINO B15221048 3-Fluoro-2-iodo-5-methoxypyridine

3-Fluoro-2-iodo-5-methoxypyridine

Cat. No.: B15221048
M. Wt: 253.01 g/mol
InChI Key: VKYKPMNPCLFTJW-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by fluorine, iodine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.

    Iodination: Introduction of the iodine atom at the 2-position.

    Methoxylation: Introduction of the methoxy group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl or alkyne derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-5-methoxypyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-5-methoxypyridine is unique due to the presence of both electron-withdrawing (fluorine and iodine) and electron-donating (methoxy) groups on the pyridine ring. This combination provides a unique balance of electronic properties, making it a versatile building block for various applications .

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

3-fluoro-2-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5FINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

VKYKPMNPCLFTJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)F

Origin of Product

United States

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